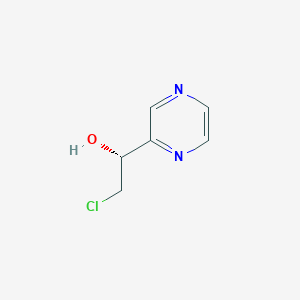
1-(3-Methyl-1,2,4-triazin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1,2,4-triazin-5-yl)ethanone is an organic compound with the molecular formula C6H7N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . The compound is characterized by a triazine ring substituted with a methyl group and an ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of amidines with carboxylic acids, followed by subsequent reactions with hydrazines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products: The major products formed from these reactions include oximes, alcohols, and various substituted triazine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Methyl-1,2,4-triazin-5-yl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: A parent compound with a similar triazine ring structure but different substituents.
2,4-Diamino-1,3,5-triazine: Known for its use in the synthesis of herbicides and pharmaceuticals.
1,2,4-Triazole: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
Uniqueness: 1-(3-Methyl-1,2,4-triazin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety provides additional reactivity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
94243-23-9 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
1-(3-methyl-1,2,4-triazin-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)6-3-7-9-5(2)8-6/h3H,1-2H3 |
Clé InChI |
UJPXJGIEIYRBJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
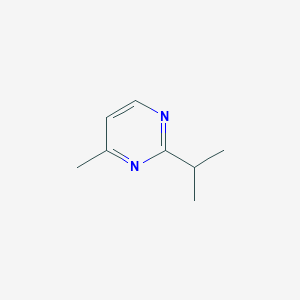
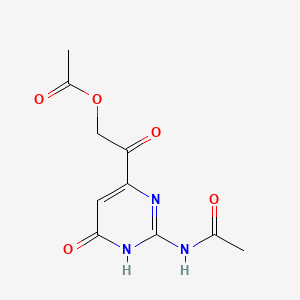
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
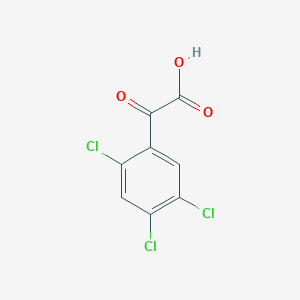
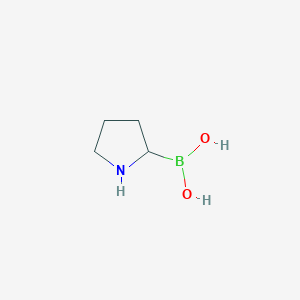
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

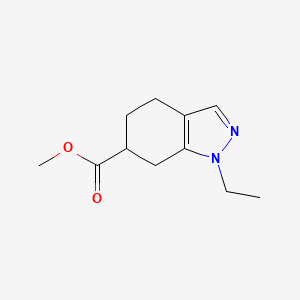
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
